molecular formula C60H66N10O15 B123445 (Cbz-ala4)2-rhodamine CAS No. 149695-85-2

(Cbz-ala4)2-rhodamine

Cat. No. B123445
M. Wt: 1167.2 g/mol
InChI Key: ZMZIFCCPUGUDQD-GINFTPBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cbz-ala4)2-rhodamine is a chemical compound that belongs to the class of peptides. It is used for pharmaceutical testing .


Synthesis Analysis

Rhodamine 110–Based Proteinase Substrates are sensitive and selective substrates for assaying proteinases in solution or inside living cells . The bis-(benzyloxycarbonyl-l-arginine amide) derivative of rhodamine 110 (bis-(CBZ-Arg)-R110) is a general substrate for serine proteinases . The increased sensitivity of rhodamine 110–based assays can be attributed both to the greater fluorescence of the enzymatic product and to the enhanced reactivity of the cleavage site .


Molecular Structure Analysis

The molecular formula of (Cbz-ala4)2-rhodamine is C60H66N10O15. The molecular weight is 1167.2 g/mol.


Chemical Reactions Analysis

Rhodamine-based chemosensors have sparked considerable interest in recent years due to their remarkable photophysical properties . They have been used to detect a wide range of metal ions, including Hg +2, Al 3+, Cr 3+, Cu 2+, Fe 3+, Fe 2+, Cd 2+, Sn 4+, Zn 2+, and Pb 2+ .


Physical And Chemical Properties Analysis

Rhodamine-based chemosensors have remarkable photophysical properties, which include high absorption coefficients, exceptional quantum yields, improved photostability, and significant red shifts .

Scientific Research Applications

Photocatalytic Degradation and Environmental Applications

(Cbz-ala4)2-rhodamine, due to its fluorescent properties, has been implicated in the study of photocatalytic degradation of pollutants. For instance, the degradation of Rhodamine B (RhB), a structurally similar compound, has been extensively studied as a model pollutant. The research has shown that various catalysts can effectively degrade RhB under visible light, indicating potential for environmental purification and restoration. Moreover, studies on the degradation of RhB aim to identify the intermediates and pathways involved, providing insights into the mechanisms of photocatalytic reactions. These findings contribute to our understanding of environmental pollutants and their management, highlighting the relevance of (Cbz-ala4)2-rhodamine related compounds in environmental science and photocatalysis (Zhu et al., 2016) (Tang et al., 2019) (Cadiș et al., 2023).

Sensing and Detection Technologies

(Cbz-ala4)2-rhodamine and related compounds are also crucial in the development of sensing technologies. For example, the detection of carbendazim in aqueous solutions involves the use of Rhodamine B as an indicator, showcasing the compound's role in the creation of sensitive and selective detection systems for environmental monitoring and safety. Similarly, fluorescent probes based on rhodamine derivatives have been developed for the detection of various metal ions, demonstrating the versatility and significance of these compounds in sensing applications (Su et al., 2020) (Hu et al., 2014).

Bioimaging and Molecular Probing

The fluorescent properties of rhodamine-based compounds are instrumental in bioimaging technologies. These compounds serve as fluorescent probes for imaging various biological processes and elements, such as metal ions, in living cells. The unique properties of these probes, such as their sensitivity, selectivity, and ability to operate in various environmental conditions, make them valuable tools in biological research and medical diagnostics (Fu et al., 2014) (Wen et al., 2008).

Photophysical Studies and Material Science

Research into the photophysical properties of rhodamine-based complexes sheds light on the behavior of these molecules under various conditions, contributing to our understanding of fluorescence mechanisms and material properties. These studies are pivotal in developing new materials and improving existing technologies for applications in fields such as photovoltaics, photocatalysis, and optoelectronics (Martyn et al., 2007).

Safety And Hazards

Rhodamine B is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Rhodamine-based chemosensors have created significant potential in a range of disciplines, including biological and environmental sensing as well as logic gate applications . This study focuses on the work published between 2012 and 2021 and emphasizes the enormous research and development potential of these probes .

properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZIFCCPUGUDQD-GINFTPBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1167.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cbz-ala4)2-rhodamine

CAS RN

149695-85-2
Record name Bis(N-benzyloxycarbonyltetraalanyl)rhodamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149695852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cbz-ala4)2-rhodamine
Reactant of Route 2
Reactant of Route 2
(Cbz-ala4)2-rhodamine
Reactant of Route 3
Reactant of Route 3
(Cbz-ala4)2-rhodamine
Reactant of Route 4
Reactant of Route 4
(Cbz-ala4)2-rhodamine
Reactant of Route 5
Reactant of Route 5
(Cbz-ala4)2-rhodamine
Reactant of Route 6
(Cbz-ala4)2-rhodamine

Citations

For This Compound
2
Citations
O Wagner, K Lackner, G Assmann, MG Bachem… - Clin Chem Lab …, 2007 - degruyter.com
Central obesity became the most important clinical criterion for the Metabolic Syndrome. The new ATP, IDF or WHO criteria of differ according to abdominal obesity: WHO BMI> 30 kg/m 2…
Number of citations: 0 www.degruyter.com
SA Board - Clin Chem Lab Med, 2001 - degruyter.com
Objective: Starting in December 2000 an increased imprecision and repeated needs for recalibration of the assay were noted. After technical defects have been excluded by Abbott …
Number of citations: 2 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.